3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol
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Overview
Description
3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol, also known as ETC-1002, is a small molecule drug that is currently being researched for its potential therapeutic effects on cardiovascular diseases.
Mechanism of Action
3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol works by activating adenosine monophosphate-activated protein kinase (AMPK), which is an enzyme that plays a key role in regulating cellular energy metabolism. AMPK activation leads to increased fatty acid oxidation and glucose uptake, which results in decreased LDL cholesterol levels and improved glucose metabolism. 3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol also inhibits ATP-citrate lyase, an enzyme that plays a role in de novo lipogenesis, which further reduces LDL cholesterol levels.
Biochemical and Physiological Effects:
3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol has been shown to reduce LDL cholesterol levels by up to 30% in clinical trials. It also has beneficial effects on other cardiovascular risk factors such as triglyceride levels, high-density lipoprotein (HDL) cholesterol levels, and blood pressure. 3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol has also been shown to improve glucose metabolism and insulin sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of 3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol is that it has a novel mechanism of action that targets multiple cardiovascular risk factors. It also has a good safety profile and does not have significant drug-drug interactions. One limitation is that 3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol has not been extensively studied in humans, and its long-term safety and efficacy are still unknown.
Future Directions
Future research on 3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol could focus on its potential therapeutic effects on other diseases such as non-alcoholic fatty liver disease and type 2 diabetes. The mechanism of action of 3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol could also be further elucidated to better understand its effects on cellular metabolism. Combination therapy with other cardiovascular drugs could also be explored to maximize the therapeutic effects of 3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol.
Synthesis Methods
3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol is synthesized through a multi-step process that involves the reaction of 2-ethylsulfanyl cyclohexanone with 1,1,1-trifluoro-2-bromoethane in the presence of a base to form the intermediate product. The intermediate product is then treated with sodium borohydride to reduce the carbonyl group and form the final product, 3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol.
Scientific Research Applications
3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol is currently being researched for its potential therapeutic effects on cardiovascular diseases such as hypercholesterolemia, atherosclerosis, and heart failure. Preclinical studies have shown that 3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol can reduce low-density lipoprotein (LDL) cholesterol levels and triglyceride levels in animal models. Clinical trials in humans have also shown promising results in reducing LDL cholesterol levels and improving other cardiovascular risk factors.
properties
IUPAC Name |
3-[(2-ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F3NOS/c1-2-17-9-6-4-3-5-8(9)15-7-10(16)11(12,13)14/h8-10,15-16H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSTUVDLPYWVAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCC1NCC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Ethylsulfanylcyclohexyl)amino]-1,1,1-trifluoropropan-2-ol |
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